molecular formula C17H20O4 B2478559 Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate CAS No. 82760-72-3

Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate

Cat. No. B2478559
Key on ui cas rn: 82760-72-3
M. Wt: 288.343
InChI Key: FEAULXCJMWSSSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04336397

Procedure details

To 22 ml of dry benzene there was added, under nitrogen atmosphere, 1.68 g (31.2 mMol) of sodium methoxide. There was then slowly added with stirring a solution of 6.06 g (30 mMol) of the 4-cyclohexyl acetophenone prepared in Step A above and 3.54 g (30 mMol) of freshly recrystallized dimethyl oxalate in 40 ml of benzene. The reaction mixture was cooled and soon after addition a yellow crystalline precipitate formed. The reaction mixture was allowed to warm to room temperature and stirred for an additional hour. There was then added 75 ml of ether and 24 ml of 2 N hydrochloric acid with 6 ml of water. The mixture was shaken for about 15 minutes, until all of the solid dissolved. The organic layer was then separated, washed with a small amount of water, and dried over magnesium sulfate. The solvent was then evaporated, the residue partially crystallized on cooling, and then crystallized from 3:1 petroleum ether:benzene. After cooling, 3.33 g of yellow solid product, m.p. 96°-98° C., was filtered off.
Name
sodium methoxide
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
4-cyclohexyl acetophenone
Quantity
6.06 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
22 mL
Type
reactant
Reaction Step Five
Quantity
24 mL
Type
reactant
Reaction Step Six
Name
Quantity
6 mL
Type
solvent
Reaction Step Six
Name
Quantity
75 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[O-].[Na+].C1CCC([CH2:10][C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:12])CC1.[C:19]([O:25][CH3:26])(=[O:24])[C:20]([O:22]C)=O.Cl.[CH:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>O.CCOCC>[CH:28]1([C:16]2[CH:17]=[CH:18][C:13]([C:11](=[O:12])[CH2:10][C:20](=[O:22])[C:19]([O:25][CH3:26])=[O:24])=[CH:14][CH:15]=2)[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]1 |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
1.68 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
4-cyclohexyl acetophenone
Quantity
6.06 g
Type
reactant
Smiles
C1CCC(CC1)CC(=O)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)OC)(=O)OC
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
22 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Six
Name
Quantity
24 mL
Type
reactant
Smiles
Cl
Name
Quantity
6 mL
Type
solvent
Smiles
O
Name
Quantity
75 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
There was then slowly added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
ADDITION
Type
ADDITION
Details
soon after addition a yellow crystalline precipitate
CUSTOM
Type
CUSTOM
Details
formed
STIRRING
Type
STIRRING
Details
The mixture was shaken for about 15 minutes
Duration
15 min
DISSOLUTION
Type
DISSOLUTION
Details
until all of the solid dissolved
CUSTOM
Type
CUSTOM
Details
The organic layer was then separated
WASH
Type
WASH
Details
washed with a small amount of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated
CUSTOM
Type
CUSTOM
Details
the residue partially crystallized
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
crystallized from 3:1 petroleum ether
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
3.33 g of yellow solid product, m.p. 96°-98° C., was filtered off

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)C1=CC=C(C=C1)C(CC(C(=O)OC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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